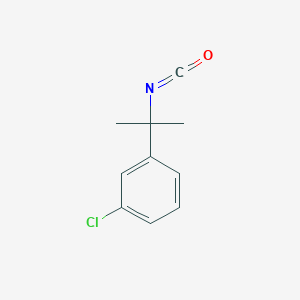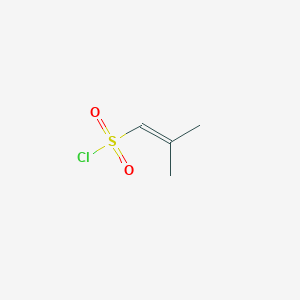
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The azetidinone ring is a crucial structural component in many bioactive molecules, including antibiotics and enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes to Schiff bases. This method is advantageous due to its high yield and the ability to produce the compound on a large scale . The reaction conditions often include the use of a base such as triethylamine and solvents like methylene chloride at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized to avoid costly separation steps and improve overall yield. Techniques such as catalytic optimization and the use of readily available starting materials are employed to make the process more economical and scalable .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: The reactions are usually carried out under controlled conditions to prevent the degradation of the azetidinone ring. Solvents like dichloromethane and methanol are commonly used, and reactions are often performed at low temperatures to maintain the integrity of the compound .
Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits these enzymes by mimicking the natural substrate, thereby preventing the formation of the bacterial cell wall and leading to cell death . Additionally, it can interact with other molecular pathways, including those involved in cancer cell proliferation, by inducing apoptosis through the stabilization of microtubules .
Comparación Con Compuestos Similares
4-Acetoxy-2-azetidinone: Used in the synthesis of carbapenem and penem antibiotics.
3-Chloro-2-oxo-4-phenylazetidin-1-yl derivatives: Known for their antimicrobial and anticancer activities.
3-Phenylthio-azetidin-2-ones: Studied for their Lewis acid catalyzed functionalization reactions.
Uniqueness: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 4-oxo-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-9(11(14)13-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,13,14) |
Clave InChI |
YKRQZOLHQGQJOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride](/img/structure/B8585788.png)


![2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-](/img/structure/B8585813.png)



![3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)




